Alcohol Dehydrogenase Inhibition: Thiomorpholine 1-Oxide Exhibits Negligible Affinity Compared to Potent ADH Inhibitors
Thiomorpholine 1-oxide was evaluated for inhibition of horse liver alcohol dehydrogenase (ADH) in vitro. The compound displayed a Ki value of 1.20 × 10⁸ nM (120 mM), indicating extremely weak binding and essentially no meaningful inhibition of this enzyme [1]. In contrast, a reference potent ADH inhibitor in the same ChEMBL dataset (CHEMBL351768) shows a Ki of 22 nM—a difference of over 5 million-fold [2]. This data establishes that thiomorpholine 1-oxide is not a non-specific enzyme inhibitor and can serve as a biologically inert control or a scaffold for further functionalization.
| Evidence Dimension | Enzyme inhibition constant (Ki) against horse liver alcohol dehydrogenase |
|---|---|
| Target Compound Data | Ki = 1.20 × 10⁸ nM (120 mM) |
| Comparator Or Baseline | CHEMBL351768 (potent ADH inhibitor): Ki = 22 nM |
| Quantified Difference | Target compound Ki is ~5.45 million-fold higher (weaker) |
| Conditions | In vitro enzyme inhibition assay; horse liver alcohol dehydrogenase |
Why This Matters
This confirms that thiomorpholine 1-oxide is essentially inactive against ADH, making it useful as a negative control or a non-interfering building block in enzymatic assays where ADH inhibition would confound results.
- [1] BindingDB. BDBM50224830 (CHEMBL171361): Thiomorpholine 1-Oxide. BindingDB entry. Accessed 2026. View Source
- [2] BindingDB. BDBM50226189 (CHEMBL351768): Potent ADH inhibitor. BindingDB entry. Accessed 2026. View Source
